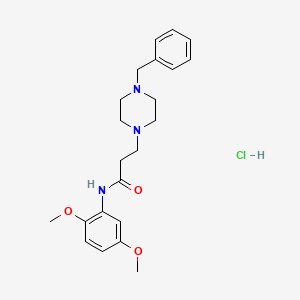

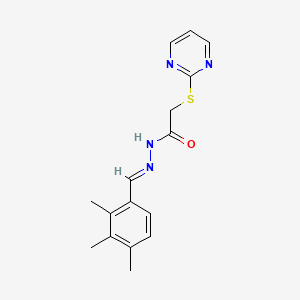

![molecular formula C19H21ClFN5O B5595453 4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595453.png)

4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, starting from basic precursors to achieve the desired molecular complexity. For example, the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a compound with potential for imaging dopamine D4 receptors, is achieved via electrophilic fluorination of a trimethylstannyl precursor. This process involves palladium catalysis and hexamethyldistannane in an inert solvent, highlighting the intricate steps required for synthesizing complex molecules (Eskola et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[4-(2-Chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine is often characterized using X-ray diffraction. For instance, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate reveals a nearly planar benzimidazole ring and a chair conformation for the piperazine ring, illustrating the compound's complex three-dimensional shape (Özbey et al., 1998).

Chemical Reactions and Properties

Compounds of this nature undergo various chemical reactions, reflecting their reactive properties. For instance, fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines show how substitution reactions can be used to introduce functional groups, affecting the compound's chemical behavior and interactions (Eleev et al., 2015).

Applications De Recherche Scientifique

Anticancer Activity

Compounds structurally related to the query molecule have been synthesized and evaluated for their anticancer properties. For instance, novel fluoro substituted benzo[b]pyran derivatives, which share some structural similarities with the query compound, have demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). These findings suggest that the incorporation of fluoro substituents and specific heterocyclic rings, similar to those in the query compound, may confer anticancer properties.

Antipsychotic Potential

Another study explored conformationally restricted butyrophenones with various substituents, including piperazine and pyrimidine rings, which are present in the query compound. These were evaluated for their potential as antipsychotic agents through in vitro assays targeting dopamine and serotonin receptors. Compounds with a benzoylpiperidine moiety, similar to part of the query structure, showed selectivity for 5-HT(2A) receptors, indicating their potential as antipsychotic drugs (Raviña et al., 2000).

DNA Detection Probes

A study on novel aminated benzimidazo[1,2-a]quinolines, which, like the query compound, incorporate piperazine and pyrimidine structures, revealed their potential as fluorescent probes for DNA detection. These compounds exhibited enhanced fluorescence emission intensity upon binding to ct-DNA, highlighting their application in bioanalytical chemistry for DNA detection (Perin et al., 2011).

Antibacterial Agents

Pyridobenzothiazine derivatives, which share structural features with the query compound, demonstrated potent antibacterial activities against both Gram-positive and Gram-negative pathogens. The study underscores the potential of incorporating specific heterocyclic systems, akin to those in the query compound, for developing new antibacterial agents (Cecchetti et al., 1987).

Corrosion Inhibition

Research on piperidine derivatives for the corrosion inhibition of iron revealed that compounds with fluoro and pyrimidine substituents, similar to the query compound, exhibit significant corrosion inhibition properties. This application is crucial in materials science, particularly for protecting metal surfaces in various industrial environments (Kaya et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

(2-chloro-6-fluorophenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN5O/c20-14-4-3-5-15(21)17(14)18(27)25-12-10-24(11-13-25)16-6-7-22-19(23-16)26-8-1-2-9-26/h3-7H,1-2,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCSPGQUUJCSPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

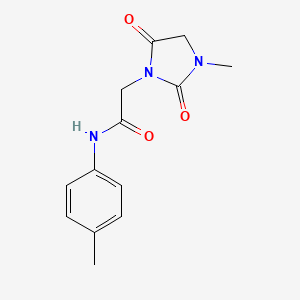

![4-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5595381.png)

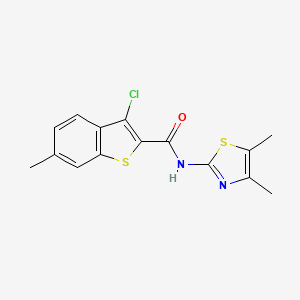

![1-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-4-phenylpiperidine](/img/structure/B5595385.png)

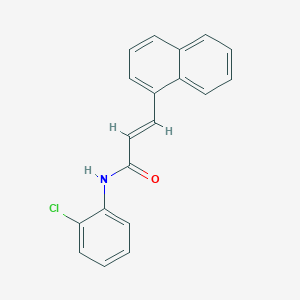

![N-(2-methoxyphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5595392.png)

![N,N-diethyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5595407.png)

![2-[(4-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5595411.png)

![4-[(2,4-dichlorophenoxy)acetyl]morpholine](/img/structure/B5595419.png)

![3-(1,4-diazepan-1-ylsulfonyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide hydrochloride](/img/structure/B5595423.png)

![(1-{2-[(2-amino-6-ethyl-5-methylpyrimidin-4-yl)amino]ethyl}piperidin-4-yl)methanol](/img/structure/B5595444.png)

![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5595462.png)